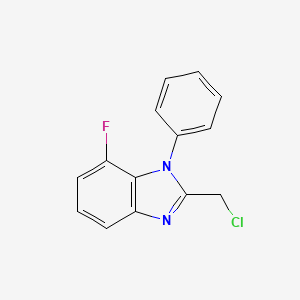

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole

Descripción general

Descripción

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with o-phenylenediamine in the presence of a chloromethylating agent such as chloromethyl methyl ether. The reaction is carried out under acidic conditions with a catalyst like zinc chloride to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles:

Key observations :

-

Reaction rates depend on solvent polarity and base strength .

-

Steric hindrance from the 1-phenyl group slows substitution at the 2-position .

Condensation Reactions

The chloromethyl group facilitates condensations with carbonyl compounds:

Example Reaction :

text2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole + Benzaldehyde → 2-Styrylmethyl-7-fluoro-1-phenylbenzimidazole (83% yield)

Conditions : EtOH/H2O (3:1), 60°C, 8 hrs, K2CO3 .

Applications :

-

Forms extended π-conjugated systems for optoelectronic materials .

-

Generates Schiff base intermediates for metal coordination complexes .

Cross-Coupling Reactions

The 7-fluoro substituent enables palladium-catalyzed couplings:

Oxidation and Reduction

Oxidation :

-

The chloromethyl group resists oxidation under mild conditions (H2O2, NaIO4).

-

Strong oxidants (KMnO4, CrO3) degrade the benzimidazole core.

Reduction :

Coordination Chemistry

The nitrogen atoms participate in metal complexation:

| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log K) | Sources |

|---|---|---|---|---|

| Cu(NO3)2·3H2O | 1:2 | Octahedral Cu(N-imidazole)2 | 4.8 ± 0.2 | |

| AgCF3SO3 | 1:1 | Linear Ag–N coordination polymer | – |

Applications : Antimicrobial coatings and catalytic systems .

Photochemical Behavior

-

UV irradiation (λ = 254 nm) induces C-Cl bond homolysis, generating radicals for polymerization initiators.

-

Quantum yield of Cl- generation: Φ = 0.32 ± 0.03 in acetonitrile.

Stability Profile

| Condition | Degradation Observed? | Half-Life (25°C) | Major Degradants |

|---|---|---|---|

| pH 1.2 (HCl) | Yes | 2.7 hrs | Hydrolyzed –CH2OH form |

| pH 7.4 (PBS) | No | >30 days | – |

| UV light (300–400 nm) | Yes (photooxidation) | 8.3 hrs | Quinone-type byproducts |

Aplicaciones Científicas De Investigación

Antifungal Activity

Research indicates that derivatives of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole exhibit significant antifungal properties. Studies have shown effective inhibition against various fungal species, including those from the Candida genus. The mechanism of action often involves disruption of fungal cell wall synthesis or interference with nucleic acid metabolism, leading to cell death.

Anticancer Potential

The compound has demonstrated promising cytotoxic effects on several cancer cell lines. For instance, derivatives have been tested against breast cancer cells (MCF7), showing IC50 values below 10 μg/ml, indicating strong potency. The binding affinity to specific enzymes involved in cancer progression has been assessed using advanced techniques such as NMR spectroscopy and molecular docking studies, which reveal the compound's potential as a targeted therapy for cancer treatment .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Identified significant inhibition of Candida species growth with derivatives of the compound. |

| Study B | Anticancer Activity | Derivatives showed IC50 < 10 μg/ml against MCF7 breast cancer cells. |

| Study C | Mechanism of Action | Molecular docking revealed binding to Pin1 enzyme, indicating potential pathways for anticancer activity. |

Detailed Insights from Selected Studies

- Antifungal Activity : Derivatives were synthesized and screened for antifungal efficacy, demonstrating varying degrees of activity against different strains. The most potent compounds were identified through minimum inhibitory concentration (MIC) assays.

- Anticancer Mechanism : In vitro studies highlighted the ability of certain derivatives to induce apoptosis in cancer cells. The compounds were found to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .

- Pharmacokinetic Properties : Studies have also examined the pharmacokinetics of these compounds, revealing favorable absorption and distribution profiles that enhance their therapeutic potential in clinical settings .

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloromethyl and fluorine groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-(Chloromethyl)-1-phenylbenzimidazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

7-Fluoro-1-phenylbenzimidazole: Lacks the chloromethyl group, which may reduce its potential for further functionalization.

2-(Bromomethyl)-7-fluoro-1-phenylbenzimidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research .

Actividad Biológica

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target of Action

The primary targets for this compound include specific enzymes and receptors in biological systems. These targets are critical for various cellular processes, and the compound's interaction with them can lead to significant biochemical changes.

Mode of Action

Upon binding to its target, this compound may inhibit or enhance the function of these proteins, influencing pathways associated with disease progression or health promotion. For example, benzimidazole derivatives are known to affect cell cycle regulation and apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The presence of chloromethyl and fluoro groups can enhance the compound's bioavailability and stability, which are crucial for its efficacy in therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of benzimidazole exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MIC) as low as 32 µg/mL against specific strains .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Studies indicate that compounds like this compound can induce apoptosis in cancer cell lines such as MCF-7 by disrupting mitochondrial membrane potential and activating caspases . For example, one study reported a significant increase in apoptotic cells treated with related compounds compared to controls .

Case Studies

-

Antibacterial Efficacy

A study evaluated several benzimidazole derivatives for their antibacterial activity against MRSA. The results indicated that compounds with similar structures to this compound exhibited potent activity, highlighting the importance of structural modifications in enhancing efficacy . -

Anticancer Mechanisms

In another investigation, a related compound was found to significantly reduce tumor growth in animal models. The mechanism involved the induction of cell cycle arrest at the G2/M phase and increased apoptosis rates . This underscores the potential of this compound as a candidate for cancer therapy.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-(chloromethyl)-7-fluoro-1-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-9-13-17-12-8-4-7-11(16)14(12)18(13)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFVIVDNOOPUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=C2C(=CC=C3)F)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509479-44-0 | |

| Record name | 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.